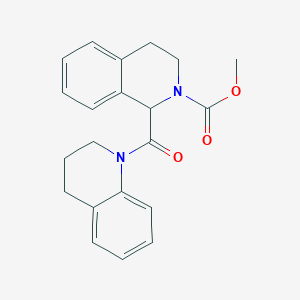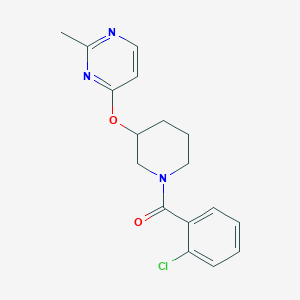![molecular formula C16H14N2O2S2 B2508933 3-メトキシ-N-(2-(メチルチオ)ベンゾ[d]チアゾール-6-イル)ベンズアミド CAS No. 324538-65-0](/img/structure/B2508933.png)
3-メトキシ-N-(2-(メチルチオ)ベンゾ[d]チアゾール-6-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学的研究の応用
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
Target of Action
The compound, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a derivative of the benzo[d]thiazole class of compounds . Benzo[d]thiazole derivatives have been found to interact with various targets, including quorum sensing pathways in Gram-negative bacteria , topoisomerase I , and cyclooxygenase-1 (COX-1) . These targets play crucial roles in bacterial communication, DNA replication, and inflammation, respectively .
Mode of Action
The compound’s interaction with its targets leads to significant changes in their function. In the case of quorum sensing pathways, the compound acts as an inhibitor, disrupting bacterial cell-cell communication and virulence production . Docking studies suggest that the compound binds to the active site of the LasR system in Pseudomonas aeruginosa with high affinity .
Biochemical Pathways
The compound’s action on quorum sensing pathways can lead to the disruption of biofilm formation and other pathogenic behaviors in bacteria . By inhibiting topoisomerase I, the compound can interfere with DNA replication in cancer cells . The inhibition of COX-1 can lead to reduced production of prostaglandins, thereby reducing inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s efficacy as a quorum sensing inhibitor can be influenced by the concentration of the compound and the density of the bacterial population
生化学分析
Biochemical Properties
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation and pain. Additionally, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide interacts with quorum sensing receptors in bacteria, inhibiting their communication and biofilm formation .
Cellular Effects
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, particularly against K562 malignant cells . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis. Furthermore, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide affects gene expression by downregulating pro-inflammatory cytokines and upregulating apoptotic genes .
Molecular Mechanism
At the molecular level, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide exerts its effects through several mechanisms. It binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with bacterial quorum sensing receptors, preventing the formation of biofilms and reducing bacterial virulence . The molecular docking studies have shown that 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a high affinity for these receptors, which explains its potent inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. In bacterial cultures, the inhibitory effects on quorum sensing and biofilm formation tend to diminish over time, suggesting the development of resistance .
Dosage Effects in Animal Models
The effects of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been observed . The threshold for these toxic effects is dose-dependent, with higher doses leading to more severe adverse reactions.
Metabolic Pathways
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound also affects metabolic flux by inhibiting the synthesis of prostaglandins and thromboxanes, which are essential for various physiological processes .
Transport and Distribution
Within cells and tissues, 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound tends to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, suggesting potential effects on cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with methylthiobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
類似化合物との比較
Similar Compounds
2-methylbenzothiazole: Known for its antimicrobial properties.
6-methoxybenzothiazole: Studied for its anticancer activities.
2-aminobenzothiazole: Used as a precursor in the synthesis of various benzothiazole derivatives.
Uniqueness
3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a methylthio group on the benzothiazole ring makes it a versatile compound for various applications in scientific research and industry .
特性
IUPAC Name |
3-methoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-5-3-4-10(8-12)15(19)17-11-6-7-13-14(9-11)22-16(18-13)21-2/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBREJLTVPLGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B2508862.png)
![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)

![5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)


